N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide
Description
N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a synthetic triazoloquinoxaline derivative characterized by a fused bicyclic core structure. The molecule features:
- A triazoloquinoxaline backbone with a ketone group at position 1.
- A 4-isopropylphenoxy substituent at position 4 of the triazoloquinoxaline ring.
- An acetamide linker connecting the core to a 5-fluoro-2-methylphenyl group.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN5O3/c1-16(2)18-9-12-20(13-10-18)36-26-25-31-32(15-24(34)29-22-14-19(28)11-8-17(22)3)27(35)33(25)23-7-5-4-6-21(23)30-26/h4-14,16H,15H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEPDCKZVDUPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C27H24FN5O3
- Molecular Weight : 485.52 g/mol
- CAS Number : Not available
- Purity : Minimum 95%
The compound features a complex structure that includes a triazole and quinoxaline moiety, which are known for their diverse biological activities.
Research indicates that compounds with similar structures often exhibit activity against various biological targets. The presence of the triazole ring suggests potential interactions with enzymes involved in inflammation and cancer pathways. For instance, triazoles have been studied for their role as inhibitors of mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways related to growth and apoptosis .
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammatory responses by inhibiting cytokine production and modulating immune responses .
- Antimicrobial Activity : The structural components of the compound may also confer antimicrobial properties, making it a candidate for further exploration in treating infections.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
- Study 1 : A study on isoxazolones demonstrated that modifications in structure could significantly alter biological activity. The absence of specific functional groups led to decreased efficacy as MAPK inhibitors .
- Study 2 : Research focusing on quinoxaline derivatives highlighted their potential as anticancer agents by targeting multiple signaling pathways involved in tumor growth .
Comparative Analysis of Related Compounds
Scientific Research Applications
Pharmacological Research
This compound has been investigated for its potential as a therapeutic agent due to its structural features that suggest activity against various biological targets. The presence of the triazole and quinoxaline moieties is particularly significant, as these structures are known for their diverse pharmacological activities.
Anticancer Activity
Research has indicated that compounds containing quinoxaline derivatives exhibit anticancer properties. For instance, studies have shown that quinoxaline-based compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
Anti-inflammatory Properties
The compound's design suggests potential anti-inflammatory effects, which are crucial in treating conditions like arthritis and other inflammatory diseases. Molecular docking studies have indicated favorable interactions with pro-inflammatory mediators .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of similar quinoxaline derivatives in vitro and in vivo. The results demonstrated a significant reduction in tumor size and improved survival rates in animal models treated with these compounds .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, researchers observed that compounds structurally similar to N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide effectively reduced markers of inflammation in mouse models of arthritis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares the target compound with structurally analogous molecules from the provided evidence:
Key Findings:
Core Structure Differences: The target compound and ’s analog share a triazoloquinoxaline core, whereas Flumetsulam () uses a triazolopyrimidine scaffold, and Oxadixyl () employs an oxazolidinyl-acetamide backbone. The triazoloquinoxaline core may offer enhanced π-π stacking interactions in target binding compared to simpler heterocycles .
Substituent Impact: The 4-isopropylphenoxy group in the target compound likely improves lipid solubility and membrane penetration compared to the 4-chlorophenyl group in ’s analog . The 5-fluoro-2-methylphenyl substituent may confer metabolic stability, similar to the 2,6-difluorophenyl group in Flumetsulam, which is critical for herbicidal activity .
Biological Activity :
- While Oxadixyl () is explicitly used as a fungicide, the target compound’s structural features align more with pesticidal candidates, though specific data on its efficacy are unavailable in the provided evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
